molecular formula C10H12BrFO B017195 1-(4-Bromobutoxy)-2-fluorobenzene CAS No. 106558-68-3

1-(4-Bromobutoxy)-2-fluorobenzene

Cat. No.: B017195
CAS No.: 106558-68-3
M. Wt: 247.1 g/mol
InChI Key: OUGQVYXKBBLCCK-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO It is a derivative of benzene, where a bromobutoxy group and a fluorine atom are substituted at the 1 and 2 positions, respectively

Scientific Research Applications

1-(4-Bromobutoxy)-2-fluorobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interactions of halogenated aromatic compounds with biological systems.

Safety and Hazards

According to the safety data sheet, 1-(4-Bromobutoxy)-2-fluorobenzene is considered hazardous. It is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that bromobutoxy compounds are often used in the synthesis of various pharmaceuticals . They can act as intermediates in the production of drugs, suggesting that their targets could be diverse depending on the final compound they are used to synthesize.

Mode of Action

Bromobutoxy compounds are often involved in reactions such as the buchwald–hartwig amination . This reaction is a palladium-catalyzed carbon-nitrogen bond formation process, which is a key step in the synthesis of many pharmaceuticals .

Result of Action

The molecular and cellular effects of 1-(4-Bromobutoxy)-2-fluorobenzene are not well-documented. As an intermediate in drug synthesis, its effects would likely depend on the final compound it is used to produce. Safety data sheets indicate that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Preparation Methods

The synthesis of 1-(4-Bromobutoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Fluorophenol+1,4-DibromobutaneK2CO3,DMFThis compound\text{2-Fluorophenol} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-Fluorophenol+1,4-DibromobutaneK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Bromobutoxy)-2-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for nucleophilic substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(4-Bromobutoxy)-2-fluorobenzene can be compared with similar compounds such as:

    1-(4-Bromobutoxy)-4-fluorobenzene: Similar structure but with the fluorine atom at the 4 position.

    1-(4-Bromobutoxy)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromopropoxy)-2-fluorobenzene: Similar structure but with a shorter alkoxy chain.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-(4-bromobutoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQVYXKBBLCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428288
Record name 1-(4-bromobutoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106558-68-3
Record name 1-(4-bromobutoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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